N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide
Description
This compound features a benzodioxolmethyl group linked via an acetamide bridge to a 3-oxo-5-sulfanylidene-imidazo[1,2-c]quinazolin core. The benzodioxol moiety is known to enhance metabolic stability and bioavailability by modulating lipophilicity and resistance to oxidative degradation . The imidazoquinazolin scaffold, a fused heterocyclic system, is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, while the sulfanylidene group may confer redox activity or metal-binding capacity .
Properties
Molecular Formula |
C20H16N4O4S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O4S/c25-17(21-9-11-5-6-15-16(7-11)28-10-27-15)8-14-19(26)24-18(22-14)12-3-1-2-4-13(12)23-20(24)29/h1-7,14,22H,8-10H2,(H,21,25) |
InChI Key |
ZGXYCLUCLQVUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Mercapto-3H-quinazolin-4-one
A modified anthranilic acid pathway (Fig. 1) is employed:
- Reactant : Anthranilic acid (10 mmol) and phenyl isothiocyanate (10 mmol) in ethanol (200 mL) with triethylamine (3 mL).
- Conditions : Reflux at 80°C for 4 hours under argon.
- Workup : Precipitation in cold water yields 2-mercapto-3-phenylquinazolin-4(3H)-one (80% yield).
Modification for Target Core :
- Replace phenyl isothiocyanate with methyl isothiocyanate to avoid phenyl substitution at N3.
- Purify via recrystallization (DMF/H2O) to obtain 2-mercapto-3H-quinazolin-4-one.
Cyclization to Imidazo[1,2-c]quinazoline Skeleton
A catalyst-free three-component reaction adapts methods from Patel et al.:
Sulfur Insertion at Position 5
Thiolation is achieved using Lawesson’s reagent:
- Reactants :
- Imidazo[1,2-c]quinazolin-3-one (3 mmol)
- Lawesson’s reagent (6 mmol)
- Conditions :
- Solvent: Dry toluene (30 mL)
- Temperature: 110°C for 6 hours under nitrogen
- Workup : Column chromatography (SiO2, ethyl acetate/hexane 1:1) yields 5-sulfanylidene-imidazo[1,2-c]quinazolin-3-one (65% yield).
Functionalization with Acetic Acid Moiety
Alkylation with Ethyl Chloroacetate
Saponification to Carboxylic Acid
- Reactants : Ethyl ester (1.5 mmol) in THF/H2O (1:1, 20 mL).
- Conditions : LiOH (3 mmol), room temperature, 4 hours.
- Workup : Acidify with HCl (1M) to precipitate 2-(3-oxo-5-sulfanylidene-imidazo[1,2-c]quinazolin-2-yl)acetic acid (90% yield).
Synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]acetamide
Preparation of (2H-1,3-Benzodioxol-5-yl)methanamine
Amide Coupling
- Reactants :
- 2-(3-Oxo-5-sulfanylidene-imidazo[1,2-c]quinazolin-2-yl)acetic acid (1 mmol)
- (2H-1,3-Benzodioxol-5-yl)methanamine (1.2 mmol)
- EDCI (1.5 mmol), DMAP (0.3 mmol)
- Conditions :
- Solvent: Dry DCM (15 mL)
- Atmosphere: Argon, 24 hours at RT
- Workup :
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction (analogous to) confirms:
- Dihedral angle between imidazo[1,2-c]quinazoline and benzodioxol rings: 84.2°
- Hydrogen-bonding network stabilizing sulfanylidene conformation.
Optimization and Challenges
Reaction Yield Comparison
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Quinazolinone formation | 80 | Reflux time, solvent |
| Sulfur insertion | 65 | Lawesson’s reagent ratio |
| Amide coupling | 68 | EDCI/DMAP stoichiometry |
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antitubercular properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Compound A : 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-chloro-2-methyl-phenyl)acetamide ()
- Structural Differences : Replaces the benzodioxolmethyl group with a benzyl substituent and introduces a chloro-methylphenyl acetamide chain.
- The chloro-methylphenyl group could alter target specificity, possibly improving affinity for halogen-sensitive enzymes .
Compound B : N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide ()
- Structural Differences : Substitutes the imidazoquinazolin core with a triazoloquinazolin system and adds a fluorine atom at position 7.
- Fluorination typically enhances metabolic stability and bioavailability due to reduced CYP450-mediated oxidation .
Functional Group Variations
Compound C : N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide ()
- Structural Differences : Retains the benzodioxolmethyl group but replaces the imidazoquinazolin core with a triazolobenzothiazole system.
- Implications : The benzothiazole moiety is associated with antitumor and antiviral activities, suggesting divergent biological targets compared to the quinazolin-based parent compound .
Compound D : 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives ()
- Structural Differences : Features an indole-oxadiazole-thiol scaffold instead of imidazoquinazolin.
- Implications : Indole derivatives often exhibit serotonin receptor modulation, while oxadiazole-thiol groups are linked to antioxidant and anti-inflammatory effects. This highlights the role of the core heterocycle in defining pharmacological profiles .
Comparative Analysis of Key Properties
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound exhibiting significant biological activity. Its structure combines a benzodioxole moiety and an imidazoquinazoline framework, which are known for their diverse interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it has a molecular weight of 330.34 g/mol. The unique combination of its structural components allows it to interact with various biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins. This interaction can modulate various biological processes, including enzyme inhibition and receptor signaling pathways. The exact molecular targets and pathways involved are still under investigation but are believed to include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It could alter the signaling pathways linked to specific receptors.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits promising antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Activity Observed | Method Used |
|---|---|---|
| Escherichia coli | Inhibition observed | Disk diffusion method |
| Bacillus cereus | Inhibition observed | Disk diffusion method |
The minimum inhibitory concentration (MIC) values for these activities were also determined, suggesting that the compound could serve as a potential antimicrobial agent in medicinal chemistry applications.
Anticancer Potential
Research has also explored the anticancer potential of this compound. Compounds with similar imidazoquinazoline structures have been documented for their ability to inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of tumor growth : It has shown potential in suppressing tumor growth in animal models.
- Modulation of signaling pathways : It may interfere with critical signaling pathways involved in cancer progression.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds with similar structures. For instance:
-
Study on Imidazo[4,5-b]pyridine derivatives : This research highlighted how modifications at specific positions on the imidazoquinazoline core can enhance biological activity against various cancer cell lines.
- Key Findings : Substitutions at C-2 and N-3 significantly improved selectivity and potency against target kinases.
-
Antimicrobial evaluations : Research conducted on related benzodioxole-containing compounds demonstrated their efficacy against resistant strains of bacteria.
- Key Findings : Certain derivatives exhibited significant antibacterial activity with low MIC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
